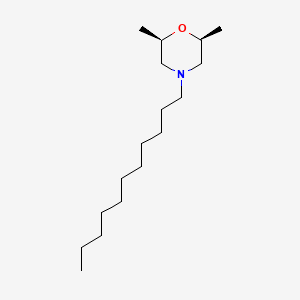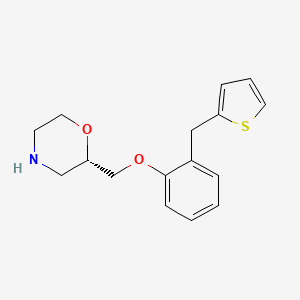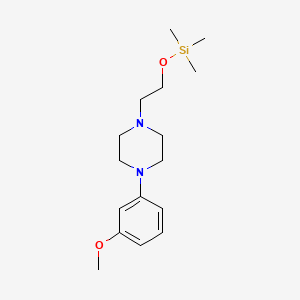
(S)-2-Hydroxylignoceric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxylignoceric acid is a long-chain fatty acid with a hydroxyl group at the second carbon position It is a stereoisomer, specifically the (S)-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its ®-counterpart
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxylignoceric acid typically involves the hydroxylation of lignoceric acid. One common method is the use of a stereoselective catalyst to introduce the hydroxyl group at the second carbon position. This can be achieved through catalytic hydrogenation followed by oxidation. The reaction conditions often require specific temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxylignoceric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Hydroxylignoceric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme activity.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism by which (S)-2-Hydroxylignoceric acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can be incorporated into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Lignoceric acid: The parent compound without the hydroxyl group.
®-2-Hydroxylignoceric acid: The enantiomer with the opposite stereochemistry.
Other hydroxylated fatty acids: Such as 2-hydroxyoleic acid and 2-hydroxystearic acid.
Uniqueness
(S)-2-Hydroxylignoceric acid is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its ®-enantiomer and other hydroxylated fatty acids
Properties
CAS No. |
54563-87-0 |
|---|---|
Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2S)-2-hydroxytetracosanoic acid |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/t23-/m0/s1 |
InChI Key |
MSUOLNSQHLHDAS-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)









![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)


